4-Methoxyphenyl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It features a methoxy group and a nitro group on its phenyl rings, making it a compound of interest in organic synthesis and medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 307.68 g/mol.
4-Methoxyphenyl 4-chloro-3-nitrobenzoate can be classified as:
The synthesis of 4-Methoxyphenyl 4-chloro-3-nitrobenzoate typically involves a multi-step process:
The conditions for these reactions typically require careful temperature control and monitoring to maximize yield and purity. For example, nitration reactions are often conducted at low temperatures to prevent over-nitration, while esterification reactions may require refluxing under an inert atmosphere to prevent hydrolysis.
The molecular structure of 4-Methoxyphenyl 4-chloro-3-nitrobenzoate can be represented as follows:
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]This structure indicates that the compound consists of two aromatic rings connected by an ester functional group, with substituents that include a methoxy group and a nitro group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.68 g/mol |
| IUPAC Name | (4-methoxyphenyl) 4-chloro-3-nitrobenzoate |
4-Methoxyphenyl 4-chloro-3-nitrobenzoate can undergo several types of chemical reactions:
The mechanism of action for this compound primarily involves its reactivity due to the presence of functional groups:
4-Methoxyphenyl 4-chloro-3-nitrobenzoate has various scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: